3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid
Description
3-Fluoro-4-hydroxymethyl-5-methoxyphenylboronic acid is a fluorinated arylboronic acid derivative with a hydroxymethyl (-CH₂OH) and methoxy (-OCH₃) group positioned at the 4- and 5-positions, respectively, on the benzene ring. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in pharmaceutical and materials science for constructing biaryl scaffolds .
For instance, meta- and para-substituted fluorophenylboronic acids typically exhibit higher stability in aqueous media compared to ortho-substituted analogs due to reduced steric hindrance .
Properties
IUPAC Name |
[3-fluoro-4-(hydroxymethyl)-5-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO4/c1-14-8-3-5(9(12)13)2-7(10)6(8)4-11/h2-3,11-13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAMSQFFNLBVJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)CO)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated aromatic compound.
Borylation Reaction: The key step involves the introduction of the boronic acid group through a borylation reaction. This can be achieved using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Functional Group Introduction: The hydroxymethyl and methoxy groups are introduced through subsequent functionalization reactions, which may involve the use of protecting groups and specific reaction conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of 3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the boronic acid group, yielding a fluorinated aromatic alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a strong base or a transition metal catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), palladium catalysts (Pd/C)
Major Products Formed
Oxidation: 3-Fluoro-4-carboxy-5-methoxyphenylboronic acid
Reduction: 3-Fluoro-4-hydroxymethyl-5-methoxyphenol
Substitution: Various substituted phenylboronic acids depending on the nucleophile used
Scientific Research Applications
3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of certain enzymes or as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-hydroxymethy-5-methoxyphenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in biochemical assays and drug design. The fluorine atom and methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 3-fluoro-4-hydroxymethyl-5-methoxyphenylboronic acid can be contextualized against the following analogs:
Table 1: Key Structural and Functional Comparisons
Key Insights:
Electronic Effects :
- The 3-fluoro-4-hydroxymethyl-5-methoxyphenylboronic acid combines electron-withdrawing (F) and electron-donating (OCH₃) groups, modulating the boronic acid's Lewis acidity. This balance enhances its reactivity in cross-coupling reactions compared to 3-fluoro-4-methoxyphenylboronic acid , which lacks the hydroxymethyl group .
- 4-Fluoro-3-formylphenylboronic acid (similarity score: 0.87) serves as a synthetic precursor; reduction of the formyl (-CHO) group to hydroxymethyl (-CH₂OH) could yield the target compound .
Solubility and Stability :
- The hydroxymethyl group in the target compound increases water solubility relative to 3-fluoro-4-methoxyphenylboronic acid (mp >200°C), which is less polar . However, boronic acids with hydroxyl groups (e.g., 3-fluoro-4-hydroxyphenylboronic acid ) may require refrigeration (0–6°C) to prevent decomposition, suggesting similar storage needs for the hydroxymethyl analog .
Synthetic Utility :
- Compounds like 4-fluoro-2-methoxyphenylboronic acid (>97% purity) are optimized for high-yield couplings, indicating that the target compound’s methoxy group at the 5-position may sterically hinder reactions unless optimized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
